molecular formula C10H11Cl3O B14586448 4-(Butan-2-yl)-2,4,6-trichlorocyclohexa-2,5-dien-1-one CAS No. 61305-68-8

4-(Butan-2-yl)-2,4,6-trichlorocyclohexa-2,5-dien-1-one

Cat. No.: B14586448
CAS No.: 61305-68-8
M. Wt: 253.5 g/mol
InChI Key: NDWMBQMBRMTVJE-UHFFFAOYSA-N
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Description

4-(Butan-2-yl)-2,4,6-trichlorocyclohexa-2,5-dien-1-one is an organic compound characterized by a cyclohexadienone ring substituted with three chlorine atoms and a butan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butan-2-yl)-2,4,6-trichlorocyclohexa-2,5-dien-1-one typically involves the chlorination of a suitable precursor, such as a cyclohexadienone derivative. The reaction conditions often include the use of chlorinating agents like thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the formation of the cyclohexadienone ring, followed by selective chlorination and the introduction of the butan-2-yl group through alkylation reactions. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Butan-2-yl)-2,4,6-trichlorocyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4-(Butan-2-yl)-2,4,6-trichlorocyclohexa-2,5-dien-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(Butan-2-yl)-2,4,6-trichlorocyclohexa-2,5-dien-1-one exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Butan-2-yl)-2,4,6-trichlorophenol
  • 4-(Butan-2-yl)-2,4,6-trichlorobenzene
  • 4-(Butan-2-yl)-2,4,6-trichlorocyclohexanone

Uniqueness

4-(Butan-2-yl)-2,4,6-trichlorocyclohexa-2,5-dien-1-one is unique due to its specific substitution pattern on the cyclohexadienone ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

61305-68-8

Molecular Formula

C10H11Cl3O

Molecular Weight

253.5 g/mol

IUPAC Name

4-butan-2-yl-2,4,6-trichlorocyclohexa-2,5-dien-1-one

InChI

InChI=1S/C10H11Cl3O/c1-3-6(2)10(13)4-7(11)9(14)8(12)5-10/h4-6H,3H2,1-2H3

InChI Key

NDWMBQMBRMTVJE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1(C=C(C(=O)C(=C1)Cl)Cl)Cl

Origin of Product

United States

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